2'-O-Butyl-5-methyluridine
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Overview
Description
2’-O-Butyl-5-Methyluridine is a modified nucleoside belonging to the class of pyrimidine ribonucleoside monophosphates. These compounds are characterized by a pyrimidine base linked to a ribose moiety with a monophosphate group. The modification at the 2’ position with a butyl group and the methylation at the 5 position of uridine make this compound unique and of significant interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Butyl-5-Methyluridine typically involves the alkylation of 5-methyluridine at the 2’ position. This can be achieved through phase transfer catalysis (PTC) to facilitate the alkylation reaction. The reaction conditions often include the use of a suitable base and an alkylating agent under controlled temperature and solvent conditions .
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to minimize chromatographic purifications and maximize yield. This involves the use of low-cost reagents and one-pot synthesis strategies. The process is designed to be scalable, allowing for the production of multigram quantities of the compound .
Chemical Reactions Analysis
Types of Reactions: 2’-O-Butyl-5-Methyluridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles and electrophiles under controlled temperature and solvent conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized uridine derivatives, while substitution reactions can produce a variety of modified nucleosides .
Scientific Research Applications
2’-O-Butyl-5-Methyluridine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2’-O-Butyl-5-Methyluridine involves its incorporation into nucleic acids, where it can affect the stability and function of RNA. The butyl and methyl modifications can influence the binding affinity and resistance to nucleases, making it a valuable tool in therapeutic applications. The compound can also be metabolized into active forms that exert specific effects on molecular targets and pathways involved in cellular processes .
Comparison with Similar Compounds
2’-O-Methyluridine: Another modified nucleoside with a methyl group at the 2’ position.
5-Methyluridine: A nucleoside with a methyl group at the 5 position of uridine.
2’-O-Butyluridine: A nucleoside with a butyl group at the 2’ position.
Comparison: 2’-O-Butyl-5-Methyluridine is unique due to the presence of both butyl and methyl modifications, which confer distinct properties such as increased stability and resistance to enzymatic degradation. This makes it more suitable for certain therapeutic applications compared to its analogs .
Properties
Molecular Formula |
C14H23N2O9P |
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Molecular Weight |
394.31 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-4-butoxy-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C14H23N2O9P/c1-3-4-5-23-11-10(17)9(7-24-26(20,21)22)25-13(11)16-6-8(2)12(18)15-14(16)19/h6,9-11,13,17H,3-5,7H2,1-2H3,(H,15,18,19)(H2,20,21,22)/t9-,10-,11-,13-/m1/s1 |
InChI Key |
WSAMAMLAATZRPR-PRULPYPASA-N |
Isomeric SMILES |
CCCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C)COP(=O)(O)O)O |
Canonical SMILES |
CCCCOC1C(C(OC1N2C=C(C(=O)NC2=O)C)COP(=O)(O)O)O |
Origin of Product |
United States |
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